
Sodium 2-heptadecylmethyl-1H-benzimidazolesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-heptadecylmethyl-1H-benzimidazolesulfonate is a chemical compound with the molecular formula C25H42N2O3SNa. It is known for its unique structure, which includes a benzimidazole ring substituted with a heptadecylmethyl group and a sulfonate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-heptadecylmethyl-1H-benzimidazolesulfonate typically involves the reaction of benzimidazole with heptadecylmethyl chloride in the presence of a base, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the required purity levels for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-heptadecylmethyl-1H-benzimidazolesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzimidazole derivatives with reduced sulfonate groups.
Substitution: Formation of substituted benzimidazole compounds.
Aplicaciones Científicas De Investigación
Sodium 2-heptadecylmethyl-1H-benzimidazolesulfonate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of Sodium 2-heptadecylmethyl-1H-benzimidazolesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonate group can form ionic interactions with positively charged sites on proteins, while the benzimidazole ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 2-heptadecylmethyl-1H-benzimidazolesulfonate: Unique due to its specific substitution pattern and sulfonate group.
Sodium benzimidazolesulfonate: Lacks the heptadecylmethyl group, resulting in different chemical properties.
Heptadecylmethyl benzimidazole: Lacks the sulfonate group, affecting its solubility and reactivity.
Uniqueness
This compound stands out due to its combination of a long alkyl chain and a sulfonate group, which imparts unique amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Propiedades
Fórmula molecular |
C42H77N2NaO3S |
|---|---|
Peso molecular |
713.1 g/mol |
Nombre IUPAC |
sodium;N-[(Z)-1-(cyclohexa-2,4-dien-1-ylmethylimino)tetratriacont-9-en-17-yl]-N-methylsulfamate |
InChI |
InChI=1S/C42H78N2O3S.Na/c1-3-4-5-6-7-8-9-10-11-14-17-20-23-26-32-37-42(44(2)48(45,46)47)38-33-27-24-21-18-15-12-13-16-19-22-25-28-34-39-43-40-41-35-30-29-31-36-41;/h12,15,29-31,35,39,41-42H,3-11,13-14,16-28,32-34,36-38,40H2,1-2H3,(H,45,46,47);/q;+1/p-1/b15-12-,43-39?; |
Clave InChI |
VHRCDXQIUACPIR-OEWMEFCVSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(CCCCCC/C=C\CCCCCCCC=NCC1CC=CC=C1)N(C)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(CCCCCCC=CCCCCCCCC=NCC1CC=CC=C1)N(C)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


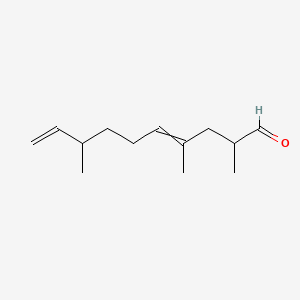
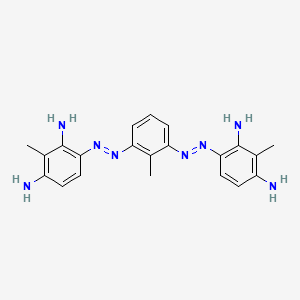
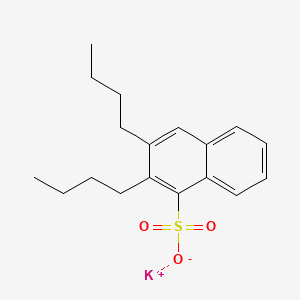
![Ethyl 2-cyclopentylethyl 5-methyl-1H-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13775469.png)
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13775475.png)
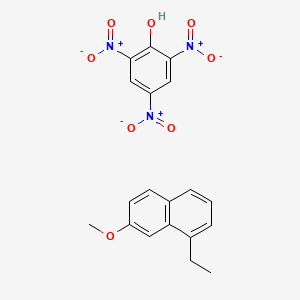
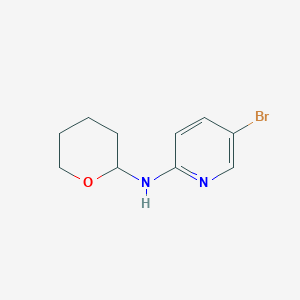
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine](/img/structure/B13775501.png)
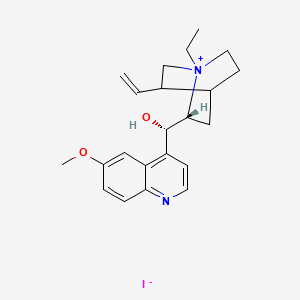

![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)



